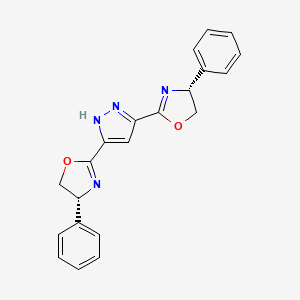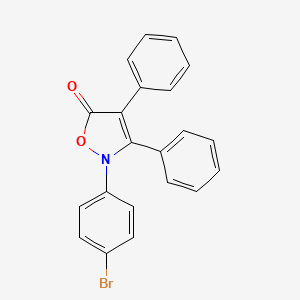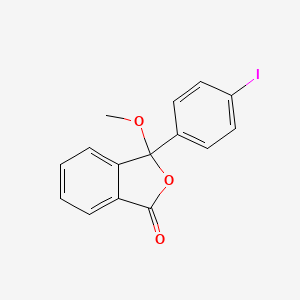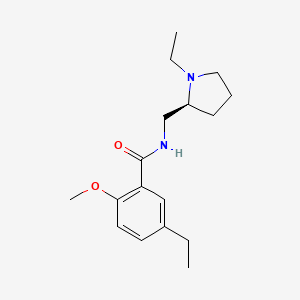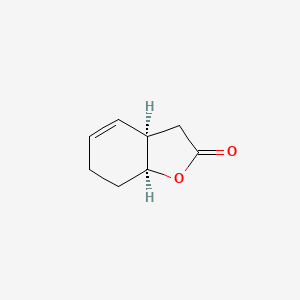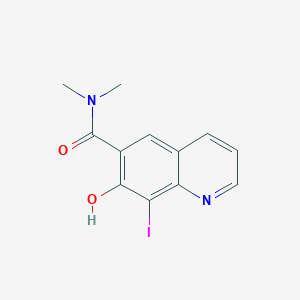
6-Quinolinecarboxamide, 7-hydroxy-8-iodo-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE typically involves the iodination of a quinoline precursor followed by the introduction of the carboxamide group. One common method includes the following steps:
Iodination: The quinoline precursor is treated with iodine and an oxidizing agent to introduce the iodine atom at the 8th position.
Hydroxylation: The hydroxyl group is introduced at the 7th position using a suitable hydroxylating agent.
Carboxamide Formation: The N,N-dimethylcarboxamide group is introduced through a reaction with dimethylamine and a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or alkylating agents are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Deiodinated quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to enzymes and receptors involved in cellular processes, such as DNA replication and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-HYDROXY-8-IODOQUINOLINE: Lacks the N,N-dimethylcarboxamide group but shares similar biological activities.
8-IODOQUINOLINE-6-CARBOXAMIDE: Lacks the hydroxyl group but has comparable chemical properties.
7-HYDROXYQUINOLINE-6-CARBOXAMIDE: Lacks the iodine atom but exhibits similar reactivity.
Uniqueness
7-HYDROXY-8-IODO-N,N-DIMETHYLQUINOLINE-6-CARBOXAMIDE is unique due to the presence of both the hydroxyl and iodine groups, along with the N,N-dimethylcarboxamide moiety. This combination of functional groups enhances its chemical reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
829666-47-9 |
|---|---|
Molekularformel |
C12H11IN2O2 |
Molekulargewicht |
342.13 g/mol |
IUPAC-Name |
7-hydroxy-8-iodo-N,N-dimethylquinoline-6-carboxamide |
InChI |
InChI=1S/C12H11IN2O2/c1-15(2)12(17)8-6-7-4-3-5-14-10(7)9(13)11(8)16/h3-6,16H,1-2H3 |
InChI-Schlüssel |
LOPCFELLQZXMPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C(=C2C(=C1)C=CC=N2)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Chloromethyl)benzo[d]oxazole-6-carbonyl chloride](/img/structure/B12890290.png)
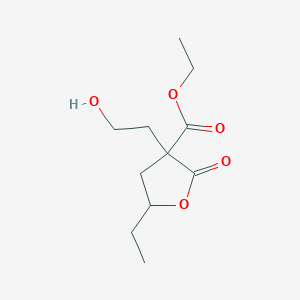
![(3AR,6aR)-2-(p-tolyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12890296.png)
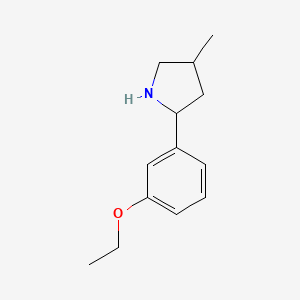
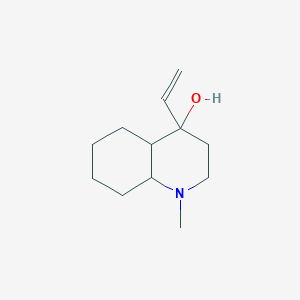
![7-Butyl-6-fluoro-2-[(4-methoxyphenyl)methyl]isoquinolin-1(2H)-one](/img/structure/B12890322.png)

![1H-Benz[f]indene-1,3(2H)-dione, 5,6,7,8-tetrabromo-2-(3-hydroxy-2-quinolinyl)-](/img/structure/B12890329.png)
